An In-depth Technical Guide to 1-Ethyl-4-ethynylbenzene: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-Ethyl-4-ethynylbenzene: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 1-Ethyl-4-ethynylbenzene (also known as 4-Ethylphenylacetylene). This versatile aromatic hydrocarbon serves as a crucial building block in various fields, including organic synthesis, materials science, and pharmaceutical development. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in synthetic pathways.
Chemical Properties and Structure
1-Ethyl-4-ethynylbenzene is a para-substituted aromatic compound featuring both an ethyl and a terminal alkyne group attached to a benzene (B151609) ring.[1] This unique structure, with its reactive ethynyl (B1212043) moiety, makes it a valuable intermediate for a variety of chemical transformations.[1]
Physicochemical Properties
The key physicochemical properties of 1-Ethyl-4-ethynylbenzene are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀ | [2][3] |
| Molecular Weight | 130.19 g/mol | [2][4] |
| CAS Number | 40307-11-7 | [2] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Faint aromatic/sweet | [1][5] |
| Boiling Point | 30 °C at 0.05 mmHg | [4][6] |
| Density | 0.930 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.5420 | [4][6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).[1] | [1] |
| Flash Point | 71.1 °C (160.0 °F) - closed cup | [4] |
Structural Information
The structural identifiers for 1-Ethyl-4-ethynylbenzene are provided in the table below.
| Identifier | Value | Reference(s) |
| SMILES | CCc1ccc(cc1)C#C | [4][5] |
| InChI | 1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3 | [4][5] |
| InChIKey | ZNTJVJSUNSUMPP-UHFFFAOYSA-N | [4][5] |
Experimental Protocols
Synthesis of 1-Ethyl-4-ethynylbenzene via Sonogashira Coupling
The most common and efficient method for the synthesis of 1-Ethyl-4-ethynylbenzene is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction couples an aryl halide (typically 1-bromo- or 1-iodo-4-ethylbenzene) with a terminal alkyne. A common and practical approach involves the use of trimethylsilylacetylene (B32187), followed by a deprotection step.
Step 1: Synthesis of ((4-Ethylphenyl)ethynyl)trimethylsilane
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Materials:
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Trimethylsilylacetylene (TMSA)
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA), anhydrous
-
Toluene (B28343), anhydrous
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-ethylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine (2.0 eq).
-
To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
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Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude ((4-ethylphenyl)ethynyl)trimethylsilane. This intermediate can often be used in the next step without further purification.
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Step 2: Deprotection to 1-Ethyl-4-ethynylbenzene
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Materials:
-
Crude ((4-ethylphenyl)ethynyl)trimethylsilane
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Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (B91410) (TBAF)
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Methanol (B129727) or Tetrahydrofuran (THF)
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Water
-
-
Procedure:
-
Dissolve the crude ((4-ethylphenyl)ethynyl)trimethylsilane in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
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Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or GC.
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Upon completion, remove the methanol under reduced pressure.
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Add water to the residue and extract the product with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 1-Ethyl-4-ethynylbenzene.
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2.1.1. Purification
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Method: Flash column chromatography on silica (B1680970) gel.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (B1210297) (e.g., 98:2), is typically effective. The optimal eluent can be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1-Ethyl-4-ethynylbenzene as a colorless to pale yellow liquid.
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Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
-
The spectrum is expected to show a triplet at approximately 1.2 ppm corresponding to the methyl protons of the ethyl group.
-
A quartet at around 2.6 ppm is characteristic of the methylene (B1212753) protons of the ethyl group.
-
A singlet at approximately 3.0 ppm corresponds to the acetylenic proton.
-
Two doublets in the aromatic region (around 7.1-7.4 ppm) are expected for the para-substituted benzene ring protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
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Expected peaks include those for the ethyl group carbons, the two distinct carbons of the alkyne, and the four distinct carbons of the para-substituted aromatic ring. A spectrum for the similar compound 1-ethynyl-4-nitrobenzene (B13769) is available for comparison.
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2.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: As a liquid, the IR spectrum can be obtained by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
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Expected Absorptions:
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A sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
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A weak to medium band in the range of 2100-2150 cm⁻¹ for the C≡C triple bond stretch.
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Bands in the 2850-3000 cm⁻¹ region due to the C-H stretches of the ethyl group.
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Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
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A strong band around 830 cm⁻¹ is indicative of para-substitution on the benzene ring.
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2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
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GC Conditions (suggested):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Expected Fragmentation:
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The molecular ion peak (M⁺) should be observed at m/z = 130.
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A significant peak at m/z = 115, corresponding to the loss of a methyl group ([M-15]⁺).
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A base peak may be observed at m/z = 101, corresponding to the loss of an ethyl group ([M-29]⁺).
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Synthetic Applications and Logical Workflow
1-Ethyl-4-ethynylbenzene is a versatile building block in organic synthesis. Its terminal alkyne functionality allows for participation in a variety of coupling reactions, such as the Sonogashira coupling with other aryl halides, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and homocoupling reactions to form diynes.
Below is a diagram illustrating a typical synthetic workflow starting from 1-bromo-4-ethylbenzene to 1-Ethyl-4-ethynylbenzene and its subsequent use in further synthetic transformations.




